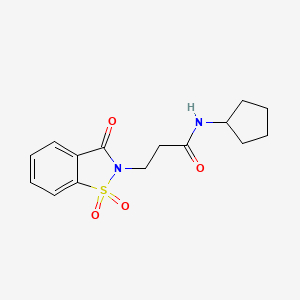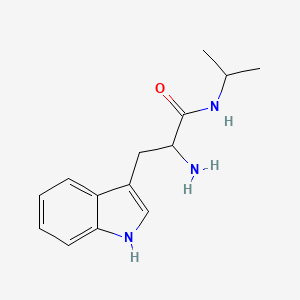![molecular formula C30H31N3O4 B2725811 N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932359-34-7](/img/structure/B2725811.png)
N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.595. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
Spatial Orientations and Coordination : Amide derivatives, including compounds similar to the query compound, demonstrate varied spatial orientations impacting anion coordination. These properties influence the self-assembly of molecules, forming structures like channel-like configurations through weak interactions (Kalita & Baruah, 2010).
Synthesis and Structural Studies : The synthesis of quinoline derivatives, including those with amide bonds, has been a subject of research, highlighting the diverse potential of these compounds in chemical structures and interactions. Structural studies of these compounds have shown varying molecular geometries and interaction capabilities (Karmakar, Kalita & Baruah, 2009).
Applications in Biological and Chemical Sensors
- Chemosensors : Certain quinoline and amide-based compounds have been synthesized for use as chemosensors. For example, a study demonstrated the use of a quinoline-based chemosensor capable of detecting Zn2+ concentrations in both living cells and aqueous solutions, suggesting its potential in biological and environmental monitoring (Park et al., 2015).
Antimicrobial and Antiviral Properties
Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial activity. This is particularly evident in the synthesis of novel compounds with potential biological activities, including antimicrobial properties (Bhambi et al., 2010).
Antiviral Activity : The synthesis and evaluation of quinoline-based compounds have also demonstrated antiviral activities. For instance, certain quinazolin-4-ylamino methylphosphonates, synthesized through microwave irradiation, displayed activity against Tobacco mosaic virus, indicating their potential in antiviral drug development (Luo et al., 2012).
Potential in Drug Development
Drug Design and Synthesis : The structural properties of quinoline derivatives make them suitable candidates in drug design and synthesis. For example, studies have focused on synthesizing compounds for potential use as anticancer drugs, with molecular docking analyses suggesting their effectiveness in targeting specific receptors (Sharma et al., 2018).
Anti-Inflammatory and Analgesic Properties : Some quinoline derivatives have been synthesized with potential anti-inflammatory and analgesic activities. These studies contribute to the understanding of how molecular modifications in quinoline structures can enhance their therapeutic potential (Wagle, Adhikari & Kumari, 2008).
Eigenschaften
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-3-20-9-11-24(12-10-20)31-18-23-15-22-16-27-28(37-14-13-36-27)17-26(22)33(30(23)35)19-29(34)32-25-8-6-5-7-21(25)4-2/h5-12,15-17,31H,3-4,13-14,18-19H2,1-2H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGQAFAOZQQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5CC)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)





![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)
![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)




![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)